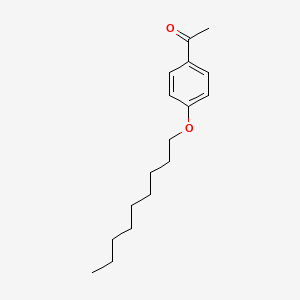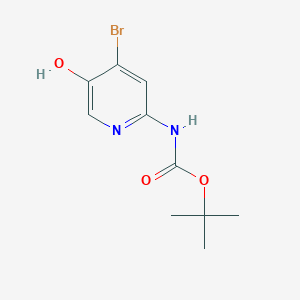
tert-Butyl (4-bromo-5-hydroxypyridin-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-5-hydroxy-2-pyridinyl)carbamic acid 1,1-dimethylethyl ester is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with bromine and hydroxyl groups, and a carbamic acid ester moiety, making it a versatile molecule for synthetic and research purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-5-hydroxy-2-pyridinyl)carbamic acid 1,1-dimethylethyl ester typically involves the following steps:
Hydroxylation: The hydroxyl group can be introduced via a hydroxylation reaction, often using hydrogen peroxide or other oxidizing agents.
Carbamate Formation: The final step involves the formation of the carbamic acid ester. This can be done by reacting the hydroxylated and brominated pyridine derivative with tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-bromo-5-hydroxy-2-pyridinyl)carbamic acid 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a de-brominated pyridine derivative.
Substitution: Formation of azido or cyano derivatives.
Aplicaciones Científicas De Investigación
N-(4-bromo-5-hydroxy-2-pyridinyl)carbamic acid 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-(4-bromo-5-hydroxy-2-pyridinyl)carbamic acid 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The bromine and hydroxyl groups on the pyridine ring can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity to enzymes or receptors. The carbamic acid ester moiety can undergo hydrolysis, releasing the active pyridine derivative, which can then interact with its molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-bromo-2-pyridinyl)-N-(2,2,2-trifluoroethyl)-1,1-dimethylethyl ester: Similar structure but with a trifluoroethyl group instead of a hydroxyl group.
tert-butyl (2-((3-amino-5-bromopyridin-2-yl)oxy)ethyl)carbamate: Contains an amino group and an ether linkage.
Uniqueness
N-(4-bromo-5-hydroxy-2-pyridinyl)carbamic acid 1,1-dimethylethyl ester is unique due to the presence of both bromine and hydroxyl groups on the pyridine ring, which can significantly influence its reactivity and binding properties. This dual functionality makes it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C10H13BrN2O3 |
|---|---|
Peso molecular |
289.13 g/mol |
Nombre IUPAC |
tert-butyl N-(4-bromo-5-hydroxypyridin-2-yl)carbamate |
InChI |
InChI=1S/C10H13BrN2O3/c1-10(2,3)16-9(15)13-8-4-6(11)7(14)5-12-8/h4-5,14H,1-3H3,(H,12,13,15) |
Clave InChI |
XQJLAPHHGYAFNC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=NC=C(C(=C1)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


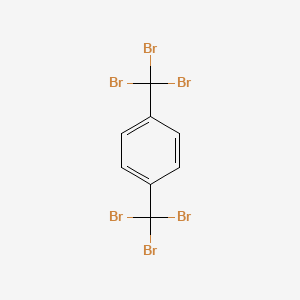
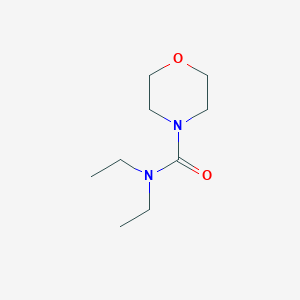
![10-[(1,3-Dimethyl-3-piperidyl)methyl]phenothiazine](/img/structure/B13987711.png)
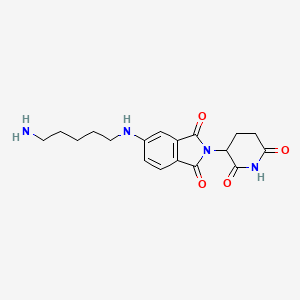
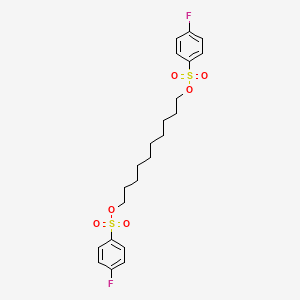
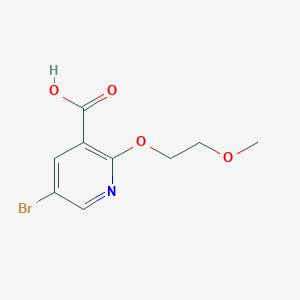
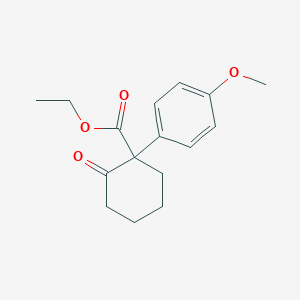
![2-Cyclopropylimidazo[1,2-a]pyridine](/img/structure/B13987749.png)

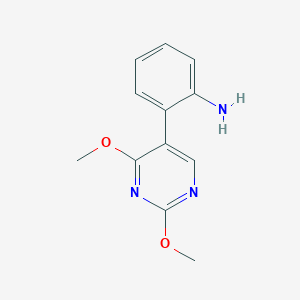
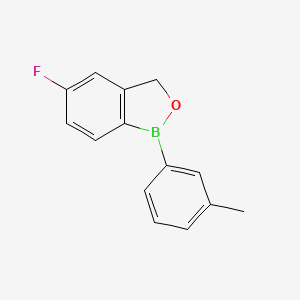
![(2-((tert-Butyldimethylsilyl)oxy)ethyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B13987773.png)
![6-Nitro-1-[(prop-2-en-1-ylsulfanyl)methyl]-1h-indazole](/img/structure/B13987775.png)
